BenchChemオンラインストアへようこそ!

Desmethylphenyl-methyl Zolpidem N-Oxide-d6

Forensic toxicology LC-MS/MS method validation Stable isotope dilution

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a stable isotope-labeled derivative of Desmethylphenyl-methyl Zolpidem N-Oxide, a phase I metabolite of the imidazopyridine hypnotic agent Zolpidem. The compound is characterized by a molecular formula of C13H11D6N3O2 and a molecular weight of 253.33 g/mol, featuring six deuterium atoms incorporated at the N,N-dimethylacetamide moiety for use as a mass spectrometry internal standard.

Molecular Formula C13H17N3O2
Molecular Weight 253.33 g/mol
Cat. No. B12420208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylphenyl-methyl Zolpidem N-Oxide-d6
Molecular FormulaC13H17N3O2
Molecular Weight253.33 g/mol
Structural Identifiers
SMILESCC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1
InChIInChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3
InChIKeyGJNYTXWYMKUURG-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylphenyl-methyl Zolpidem N-Oxide-d6: A Stable Isotope-Labeled Reference Standard for Hypnotic Metabolite Quantification


Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a stable isotope-labeled derivative of Desmethylphenyl-methyl Zolpidem N-Oxide, a phase I metabolite of the imidazopyridine hypnotic agent Zolpidem . The compound is characterized by a molecular formula of C13H11D6N3O2 and a molecular weight of 253.33 g/mol, featuring six deuterium atoms incorporated at the N,N-dimethylacetamide moiety for use as a mass spectrometry internal standard . This reference material is utilized exclusively for research and analytical applications, including pharmacokinetic studies, metabolic pathway analysis, and forensic toxicology method validation .

Critical Procurement Rationale: Why Unlabeled Metabolite Standards and Alternative Deuterated Zolpidem Analogs Are Inadequate for Desmethylphenyl-methyl Zolpidem N-Oxide-d6 Applications


Analytical methods for Zolpidem metabolites cannot rely on unlabeled reference materials due to the absence of a stable isotope internal standard (SIL-IS) required for matrix effect correction in LC-MS/MS quantitative workflows [1]. Among deuterated Zolpidem derivatives, Desmethylphenyl-methyl Zolpidem N-Oxide-d6 represents a chemically distinct entity that is neither interchangeable with parent drug standards (e.g., Zolpidem-D6, Zolpidem-D7) nor with other metabolite internal standards such as Zolpidem Phenyl-4-Carboxylic Acid-d4 [2]. The specific N-oxide and desmethylphenyl functional groups impose unique chromatographic retention behavior and ionization efficiency that differ substantially from alternative metabolites, rendering generic substitution scientifically invalid for accurate quantification of this specific metabolic pathway [1].

Quantitative Differentiation Evidence: Desmethylphenyl-methyl Zolpidem N-Oxide-d6 Versus Closest Analytical and Pharmacological Comparators


Isotopic Labeling for Matrix Effect Correction: Comparison with Unlabeled Desmethylphenyl-methyl Zolpidem N-Oxide

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 provides quantitative accuracy that is unattainable with the unlabeled analog. In direct injection LC-MS/MS methods for benzodiazepines and Zolpidem metabolites, the use of deuterium-labeled internal standards (IS) is mandated to correct for ion suppression or enhancement caused by biological matrices [1]. The unlabeled compound (M.W. 247.293) cannot serve as an IS due to co-elution and identical mass spectrometric fragmentation with the endogenous analyte, whereas the d6-labeled version (M.W. 253.33) exhibits a +6 Da mass shift that enables independent MRM channel monitoring without cross-talk interference .

Forensic toxicology LC-MS/MS method validation Stable isotope dilution

Metabolic Pathway Specificity: Comparison with Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) as a Major Metabolite

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 targets a distinct metabolic pathway that is pharmacologically and analytically separate from the predominant circulating metabolite Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) [1]. Zolpidem undergoes oxidation of methyl groups and hydroxylation on the imidazolepyridine ring system, with N-oxidation representing a minor but toxicologically significant pathway in certain species [2]. ZPCA constitutes approximately 72-86% of the administered dose, while N-oxide metabolites are formed at substantially lower concentrations, necessitating a dedicated, high-sensitivity internal standard for accurate quantification in complex biological matrices [3].

Drug metabolism Pharmacokinetics Metabolite profiling

Molecular Weight Differentiation from Parent Drug Internal Standards: Comparison with Zolpidem-D6 and Zolpidem-D7

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 (M.W. 253.33) is structurally and chromatographically distinct from parent drug deuterated standards such as Zolpidem-D6 (M.W. 313.4) and Zolpidem-D7 (M.W. 314.4) . In validated LC-MS/MS methods for Z-drugs, the retention time and ionization efficiency of N-oxide metabolites differ significantly from the parent compound due to increased polarity conferred by the N-oxide moiety [1]. Using a parent drug IS for a metabolite introduces systematic quantification bias because the IS does not co-elute with the analyte and does not experience identical matrix effects or extraction recovery [2].

LC-MS/MS internal standard selection Chromatographic separation Analytical specificity

Commercial Availability and Certified Purity: Comparison with Alternative Metabolite Standards

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is commercially available as a certified analytical standard with documented purity suitable for method validation, whereas the unlabeled analog Desmethylphenyl-methyl Zolpidem N-Oxide and related metabolites are subject to variable lead times and restricted availability . The d6-labeled standard is supplied with full analytical characterization including InChI Key (GJNYTXWYMKUURG-LIJFRPJRSA-N) and molecular formula verification (C13H11D6N3O2) to support regulatory submissions and peer-reviewed publication requirements .

Reference material procurement Analytical standard certification Method validation support

Pharmacological Inactivity Enables Analytical Utility: Comparison with Pharmacologically Active Zolpidem

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 targets a metabolite class that is pharmacologically inactive, a property that distinguishes it from the parent compound Zolpidem and renders it exclusively suitable for analytical rather than pharmacological applications [1]. Clinical pharmacokinetic studies have established that none of the Zolpidem metabolites, including N-oxide derivatives, appear to possess pharmacological activity at GABA-A receptors [2]. In contrast, Zolpidem itself acts as a selective agonist at the omega-1 (α1) subtype of central benzodiazepine receptors, producing sedation at therapeutic doses [1].

Metabolite pharmacology GABA-A receptor Analytical standard differentiation

Structural Confirmation of N-Oxide and Desmethylphenyl Modifications: Comparison with 2-Keto Zolpidem-d6

Desmethylphenyl-methyl Zolpidem N-Oxide-d6 incorporates both N-oxide and desmethylphenyl structural modifications that are absent in alternative deuterated metabolite standards such as 2-Keto Zolpidem-d6 (M.W. 327.4) . The N-oxide functional group is formed via N-oxidation, a metabolic pathway distinct from the ketone formation that yields 2-Keto Zolpidem [1]. These structural differences manifest in distinct MS/MS fragmentation patterns, with the N-oxide moiety undergoing characteristic neutral loss of oxygen (ΔM = 16 Da) under collision-induced dissociation conditions, enabling unambiguous identification of this specific metabolic route [1].

Metabolite structural elucidation Isotope-labeled standard Oxidative metabolism

High-Value Application Scenarios for Desmethylphenyl-methyl Zolpidem N-Oxide-d6 in Forensic, Clinical, and Metabolic Research


Forensic Toxicology: Quantification of N-Oxide Metabolites in Urine for Drug-Facilitated Crime Investigation

In forensic casework involving suspected Zolpidem exposure, Desmethylphenyl-methyl Zolpidem N-Oxide-d6 serves as the essential SIL-IS for LC-MS/MS quantification of the corresponding N-oxide metabolite in urine and other biological fluids [1]. Validated methods using deuterium-labeled internal standards achieve intra-day precision <11.8% and inter-day precision <9.1%, with lower limits of quantification below 10 ng/mL, meeting forensic accreditation standards for evidentiary reporting [1].

Clinical Pharmacokinetics: Metabolic Pathway Tracing in ADME Studies

The d6-label enables precise tracing of the N-oxide metabolic pathway in absorption, distribution, metabolism, and excretion (ADME) studies of Zolpidem and related imidazopyridine derivatives . The +6 Da mass shift permits independent MS detection without interference from endogenous unlabeled metabolites, allowing accurate determination of pharmacokinetic parameters including half-life and clearance for this specific oxidative route .

Pharmaceutical Quality Control: Impurity Profiling and Method Validation for ANDA/DMF Submissions

As a certified reference standard with full analytical characterization, Desmethylphenyl-methyl Zolpidem N-Oxide-d6 supports impurity profiling, method validation, and regulatory documentation for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) related to Zolpidem formulations . The compound enables identification and quantification of N-oxide impurities at trace levels, a critical quality attribute for pharmaceutical product release testing .

Equine Doping Control: Detection of Zolpidem N-Oxide Metabolites in Biological Specimens

In equine sports drug testing, N-oxide metabolites of Zolpidem have been identified as target analytes for doping control screening following in vitro incubation with equine liver S9 fraction [2]. The d6-labeled standard provides the necessary isotopic reference for accurate quantification of these metabolites in urine and blood samples using LC-HRMS, supporting compliance with racing authority prohibited substance regulations [2].

Quote Request

Request a Quote for Desmethylphenyl-methyl Zolpidem N-Oxide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.